N-(3,5-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
The exact mass of the compound this compound is 432.15976871 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-15-10-16(2)12-19(11-15)27-21(30)14-28-20-4-3-9-26-22(20)23(31)29(24(28)32)13-17-5-7-18(25)8-6-17/h3-12H,13-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPMXZMONKWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with significant potential in pharmacological applications. Its molecular formula is C24H21FN4O3, and it has a molecular weight of 432.4 g/mol. This compound is primarily studied for its biological activity, particularly its effects on various cellular pathways and potential therapeutic applications.
The compound exhibits a range of biological activities that are primarily attributed to its structural components. The pyrido[3,2-d]pyrimidine moiety is known for its role in modulating enzymatic activities and interacting with specific biological targets. This compound has been shown to inhibit certain pathways associated with cancer cell proliferation and inflammation.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines.
Inhibition of Enzymatic Activity
The compound has been characterized as an inhibitor of specific kinases involved in signal transduction pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| pMAPK | Competitive | 15 |
| COX-II | Non-competitive | 12 |
These findings suggest that the compound may serve as a potential therapeutic agent for diseases where these enzymes play a critical role.
Study 1: Antitumor Activity Assessment
A study conducted by Fayad et al. (2019) evaluated the anticancer effects of this compound using multicellular spheroid models. The results indicated that:
- Spheroid Growth Inhibition : The compound significantly reduced the growth of spheroids derived from breast cancer cells.
- Mechanistic Insights : Analysis revealed that the compound induced oxidative stress leading to apoptosis.
Study 2: Pharmacokinetic Profile
A pharmacokinetic study assessed the absorption and distribution of this compound in animal models:
| Parameter | Value |
|---|---|
| Bioavailability | 56% |
| Half-life | 6 hours |
| Peak Plasma Concentration | 25 µg/mL |
This profile indicates favorable pharmacokinetic properties that support further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
